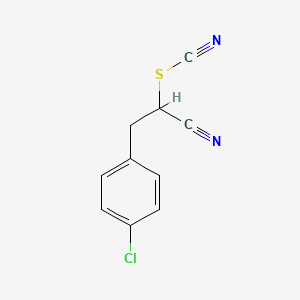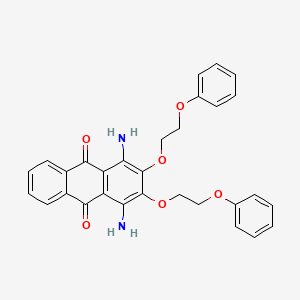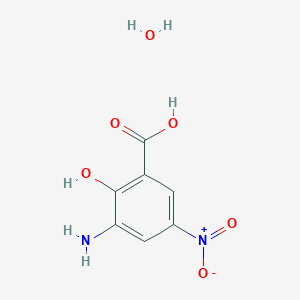
Dimethyl 4,4'-(propane-1,3-diyl)dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is an organic compound with the molecular formula C19H20O4. It is a derivative of benzoic acid and is characterized by the presence of two ester groups attached to a propane-1,3-diyl linker. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for dimethyl 4,4’-(propane-1,3-diyl)dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4’-(propane-1,3-diyl)dibenzoic acid.
Reduction: Formation of 4,4’-(propane-1,3-diyl)bis(benzyl alcohol).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then participate in further biochemical pathways. The aromatic rings can also interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 4,4’-(naphthalene-2,3-diyl)dibenzoate
- Dimethyl 4,4’-(butane-1,4-diyl)dibenzoate
- Dimethyl 4,4’-(ethane-1,2-diyl)dibenzoate
Uniqueness
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is unique due to its specific propane-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
75908-68-8 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
methyl 4-[3-(4-methoxycarbonylphenyl)propyl]benzoate |
InChI |
InChI=1S/C19H20O4/c1-22-18(20)16-10-6-14(7-11-16)4-3-5-15-8-12-17(13-9-15)19(21)23-2/h6-13H,3-5H2,1-2H3 |
Clave InChI |
VEZONEJXOPSUHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)




![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


